molecular formula C9H20Cl2N2O B1490002 (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride CAS No. 2098144-23-9

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride

Cat. No.: B1490002
CAS No.: 2098144-23-9
M. Wt: 243.17 g/mol
InChI Key: SOZMFDLUZUNNBE-UHFFFAOYSA-N
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Description

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: is a chemical compound with the molecular formula C9H18N2O·2HCl and a molecular weight of 243.18 g/mol. This compound is a derivative of piperidine and azetidine, featuring a methanol group attached to the piperidine ring and a dihydrochloride salt form for increased stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride typically involves the following steps:

  • Piperidine Derivation: Piperidine is reacted with appropriate reagents to introduce the azetidine group at the 3-position.

  • Methanol Introduction: Methanol is then introduced to the piperidine ring to form the methanol derivative.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure purity and yield. The use of continuous flow chemistry and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The methanol group can be oxidized to form formaldehyde or formic acid.

  • Reduction: Reduction reactions can be performed on the azetidine ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formaldehyde, formic acid.

  • Reduction: Reduced azetidine derivatives.

  • Substitution: Alkylated or aminated piperidine derivatives.

Scientific Research Applications

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and signaling pathways.

Comparison with Similar Compounds

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, azetidine derivatives, methanol-containing compounds.

  • Uniqueness: The specific combination of azetidine and piperidine rings, along with the methanol group, distinguishes this compound from others in its class.

This compound , its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

[1-(azetidin-3-yl)piperidin-4-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMFDLUZUNNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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